molecular formula C23H15N3O2S B3010659 4-cyano-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325987-92-6

4-cyano-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B3010659
CAS No.: 325987-92-6
M. Wt: 397.45
InChI Key: SFBPSXHHMXLTOL-UHFFFAOYSA-N
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Description

4-cyano-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyano group, a phenoxyphenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and stringent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

4-cyano-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-cyano-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-cyano-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide include:

  • 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid
  • 4-cyano-N-(4-acetylphenyl)benzamide
  • 4-cyano-4-(thiobenzoylthio)pentanoic acid .

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and structural features.

Properties

IUPAC Name

4-cyano-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O2S/c24-14-16-6-8-18(9-7-16)22(27)26-23-25-21(15-29-23)17-10-12-20(13-11-17)28-19-4-2-1-3-5-19/h1-13,15H,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBPSXHHMXLTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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